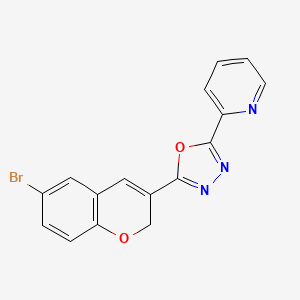
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in different areas of research.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce their death. Additionally, it has been reported to have anti-microbial activity against certain bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole in lab experiments is its potential for use as a fluorescent probe for the detection of nitric oxide in biological systems. This compound has also shown promising results in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the development of new applications for this compound in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential for use in the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been reported using different methods. One such method involves the reaction of 6-bromo-2H-chromen-3-carboxylic acid, hydrazine hydrate, and pyridine-2-carboxaldehyde in the presence of phosphorus oxychloride. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
properties
IUPAC Name |
2-(6-bromo-2H-chromen-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-12-4-5-14-10(8-12)7-11(9-21-14)15-19-20-16(22-15)13-3-1-2-6-18-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHTBMPQKVRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


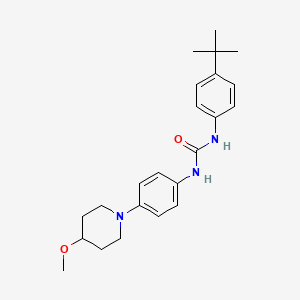

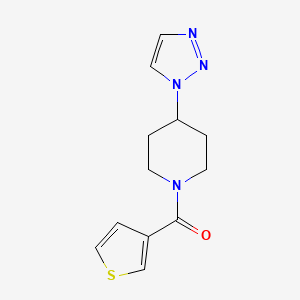
![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
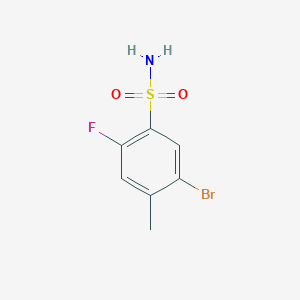
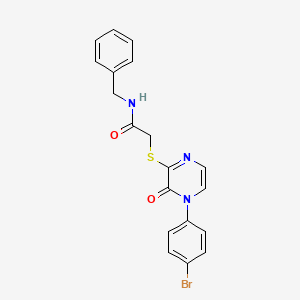

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)

![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)